3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a molecular formula of C20H13ClFNO2 and a molecular weight of 353.77 g/mol . This compound is notable for its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with a chlorofluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid include other quinoline derivatives and cyclopentane-fused heterocycles. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. For example, quinoline derivatives with different halogen substitutions may exhibit varying degrees of reactivity and biological activity .
Some similar compounds include:
Properties
Molecular Formula |
C20H13ClFNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25) |
InChI Key |
GCWVEUXRHJDYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O |
Origin of Product |
United States |
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